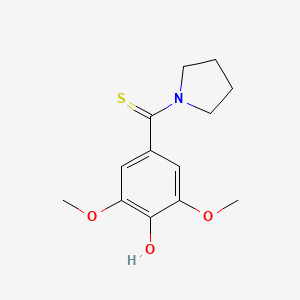

(4-羟基-3,5-二甲氧苯基)(吡咯烷-1-基)甲硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

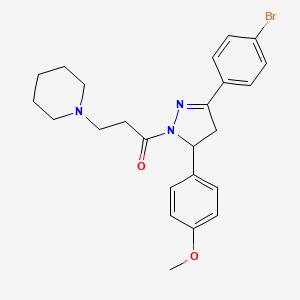

(4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione, also known as HDPMM, is a compound that has been extensively researched in various scientific fields due to its unique properties. It has a molecular formula of C13H17NO3S and a molecular weight of 267.34 .

Synthesis Analysis

The synthesis of compounds like HDPMM often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of HDPMM is characterized by a pyrrolidine ring attached to a phenyl group with hydroxy and methoxy substituents . The average mass of the molecule is 267.344 Da, and the monoisotopic mass is 267.092926 Da .科学研究应用

催化性能

甲基球菌(Bath)中的甲烷单加氧酶表现出广泛的底物范围,催化各种甲烷衍生物的氧化。这种酶的非特异性加氧酶活性类似于甲基单胞菌中的活性,不同于甲基菌和甲基单胞菌中的活性。此类酶将一氧化碳氧化为二氧化碳,并将正构烷烃羟基化为醇,展示了类似官能团在催化中的潜力 (Colby, Stirling, & Dalton, 1977)。

材料科学

在材料科学中,诸如双-(3,5-二甲基-4-羟苯基)(芳基)甲烷的化合物可用作指示剂的前体,在不同的条件下显示出不同的颜色状态。这表明此类化合物在开发具有响应特性的材料中的用途 (Sarma & Baruah, 2004)。

有机合成

Mn(III)/Cu(II)介导的α-(甲硫基)乙酰胺的氧化自由基环化导致红霉素,展示了类似官能团在构建复杂分子结构中的合成用途,这可能与合成天然产物和药物有关 (Chikaoka et al., 2003)。

光致发光材料

由吡啶桥芳香二酐和各种二胺衍生的新型聚酰亚胺的合成和表征突出了具有溶解性、热稳定性和机械强度等理想特性的材料的开发,这可能与电子和光子应用有关 (Wang et al., 2006)。

抗癌研究

源自硫酰胺配体的钌(II)配合物对HeLa和MCF-7细胞系表现出显着的抗癌活性,表明此类化合物在药学中开发新治疗剂的潜力 (Raj Kumar, Ramesh, & Małecki, 2017)。

作用机制

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, are often used in medicinal chemistry to obtain compounds for the treatment of various diseases .

Mode of Action

Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. The pyrrolidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule .

Biochemical Pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have a wide range of biological activities .

Result of Action

Compounds with similar structures have been found to have a wide range of biological activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

属性

IUPAC Name |

(4-hydroxy-3,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-16-10-7-9(8-11(17-2)12(10)15)13(18)14-5-3-4-6-14/h7-8,15H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDYLKPRANHQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=S)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)

![2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B2516085.png)

![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2516095.png)